molecular formula C7H4ClIN2 B106387 7-Chloro-3-iodo-1H-indazole CAS No. 885522-00-9

7-Chloro-3-iodo-1H-indazole

Cat. No. B106387
M. Wt: 278.48 g/mol
InChI Key: FTMZPQUNZZQFMX-UHFFFAOYSA-N
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Description

7-Chloro-3-iodo-1H-indazole is a derivative of the indazole family, a class of heterocyclic aromatic organic compounds. Indazoles are characterized by a fusion of a benzene ring and a pyrazole ring. The specific substitution pattern of a chlorine atom at the 7-position and an iodine atom at the 3-position on the indazole scaffold is not directly discussed in the provided papers, but these papers do discuss various substitutions at the 7-position and their biological activities or chemical properties, which can provide insights into the behavior of similar compounds .

Synthesis Analysis

The synthesis of indazole derivatives can be achieved through various methods. For instance, the synthesis of 7-alkynylindazole derivatives, including a 7-iodoindazole precursor, has been reported using a Pd/C–PPh3–CuI catalyzed Sonogashira coupling reaction in an aqueous medium . Additionally, a nickel-catalyzed cyclization of ortho-chlorobenzophenone hydrazone derivatives to afford 3-(hetero)aryl-1H-indazoles, followed by a copper-catalyzed N-arylation, has been documented . These methods could potentially be adapted for the synthesis of 7-chloro-3-iodo-1H-indazole by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of indazole derivatives is characterized by a planar indazole system. For example, the crystal structure of N-(1-allyl-3-chloro-1H-indazol-5-yl)-4-methylbenzenesulfonamide shows an almost planar 3-chloro-1H-indazole system, which is nearly perpendicular to the allyl chain . Similarly, the molecule of 3-chloro-1-methyl-5-nitro-1H-indazole is built up from fused rings that are essentially planar . These observations suggest that the 7-chloro-3-iodo-1H-indazole would also exhibit a planar structure, which could influence its reactivity and interactions with biological targets.

Chemical Reactions Analysis

Indazole derivatives can participate in various chemical reactions, particularly those involving substituents at the 7-position. The reactivity of the 7-position is highlighted by the synthesis of 7-substituted indazoles, which have been evaluated for their biological activities . The presence of a halogen at the 7-position, such as chlorine, can make the compound amenable to further chemical transformations, such as nucleophilic substitution or coupling reactions, which could be used to synthesize a wide array of functionalized indazole derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of indazole derivatives can be influenced by their substitution patterns. For example, the diuretic activity of indazole analogues was found to be less than that of the parent benzisoxazole, indicating that the introduction of different heteroatoms and substituents can modulate the biological activity of these compounds . The crystal structure of 7-methoxy-1H-indazole shows that substituents like the methoxy group can lie in the plane of the indazole system, affecting the molecule's hydrogen bonding and crystal packing . These insights suggest that the physical and chemical properties of 7-chloro-3-iodo-1H-indazole would be similarly affected by its chlorine and iodine substituents, potentially affecting its solubility, stability, and biological activity.

Scientific Research Applications

Synthesis and Structural Analysis

7-Chloro-3-iodo-1H-indazole serves as a core scaffold for the development of various chemical entities due to its planar structure, which facilitates interactions with other molecules. The crystal structure of derivatives, such as N-(1-allyl-3-chloro-1H-indazol-5-yl)-4-methylbenzenesulfonamide, highlights the planarity and perpendicular arrangement of the indazole system relative to substituent chains, which is crucial in the formation of hydrogen-bonded networks within crystals (Chicha et al., 2014). This structural feature underpins its applications in crystal engineering and materials science.

Building Blocks for Organic Synthesis

The compound is a key intermediate in the synthesis of diverse indazole scaffolds, such as 7-iodo-1H-indazole and 3,7-disubstituted 1H-indazoles. These scaffolds are crucial for developing novel compounds through palladium-catalyzed cross-coupling reactions, indicating its importance in medicinal chemistry and drug design for creating potent biological agents (Cottyn et al., 2007).

Application in Medicinal Chemistry

The indazole motif, including 7-Chloro-3-iodo-1H-indazole derivatives, plays a significant role in medicinal chemistry. For example, the synthesis of 4-amino-7-chloro-based [1,2,3]-triazole hybrids demonstrates the utility of indazole derivatives in generating compounds with potential anticancer and antimicrobial activities. These hybrids were characterized by various spectroscopic methods and tested for in vitro activity, showcasing the indazole scaffold's role in developing new therapeutic agents (Coghi et al., 2021).

Antimicrobial and Antifungal Applications

The indazole scaffold, including variations like 7-Chloro-3-iodo-1H-indazole, is identified for its potent antimicrobial and antifungal properties. Research into indazole derivatives has highlighted their effectiveness against a range of bacterial and fungal strains, contributing valuable insights into the design of new antimicrobial and antifungal agents. This underscores the scaffold's significance in addressing resistant strains of microbes and fungi, thereby enhancing treatment options in infectious diseases (Panda et al., 2022).

Future Directions

The synthesis of 1H- and 2H-indazoles has been a focus of research in recent years, with new strategies being developed . These compounds have potential applications in various fields, including medicine .

properties

IUPAC Name

7-chloro-3-iodo-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClIN2/c8-5-3-1-2-4-6(5)10-11-7(4)9/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTMZPQUNZZQFMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NN=C2C(=C1)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70646272
Record name 7-Chloro-3-iodo-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70646272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-3-iodo-1H-indazole

CAS RN

885522-00-9
Record name 7-Chloro-3-iodo-1H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885522-00-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Chloro-3-iodo-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70646272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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